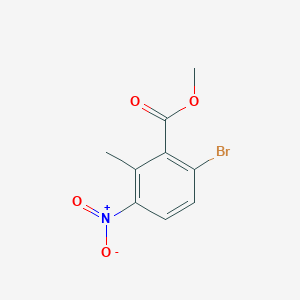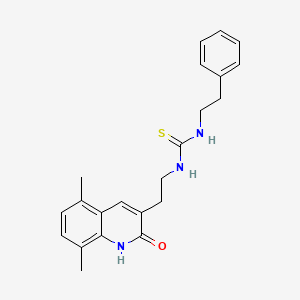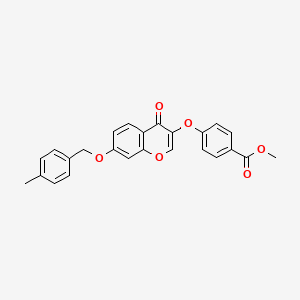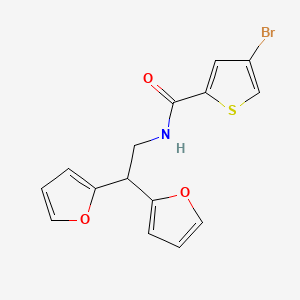
1-(2-chlorophenyl)-3-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorophenyl)-3-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)urea is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a furan ring, and an imidazole moiety
Preparation Methods
The synthesis of 1-(2-chlorophenyl)-3-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the imidazole ring: Starting from appropriate precursors, the imidazole ring is synthesized through cyclization reactions.
Attachment of the furan ring: The furan ring is introduced via a coupling reaction with the imidazole derivative.
Introduction of the chlorophenyl group: The chlorophenyl group is attached through a substitution reaction.
Formation of the urea linkage: Finally, the urea linkage is formed by reacting the intermediate with an appropriate isocyanate or carbamate under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(2-chlorophenyl)-3-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)urea undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-chlorophenyl)-3-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)urea has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-3-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl group may interact with hydrophobic pockets, while the imidazole and furan rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar compounds include other urea derivatives with different substituents on the phenyl, imidazole, or furan rings. For example:
1-(2-chlorophenyl)-3-(2-(4-(thiazol-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)urea: This compound has a thiazole ring instead of a furan ring, which may alter its chemical and biological properties.
1-(2-chlorophenyl)-3-(2-(4-(pyridin-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)urea: The pyridine ring can introduce different electronic effects and binding interactions.
The uniqueness of 1-(2-chlorophenyl)-3-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)urea lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c1-22-11-14(15-7-4-10-24-15)20-16(22)8-9-19-17(23)21-13-6-3-2-5-12(13)18/h2-7,10-11H,8-9H2,1H3,(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFCFEBWCJNCQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)NC2=CC=CC=C2Cl)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2530830.png)
![4-Hydrazino-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2530832.png)
![2-[(3-chloro-2-ethoxyphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2530833.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2530834.png)


![6-CHloro-N-[(4-methoxyphenyl)methyl]-4-methylpyridin-2-amine](/img/structure/B2530842.png)
![4-BENZOYL-N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]BENZAMIDE](/img/structure/B2530843.png)


![1-{4-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one](/img/structure/B2530848.png)
